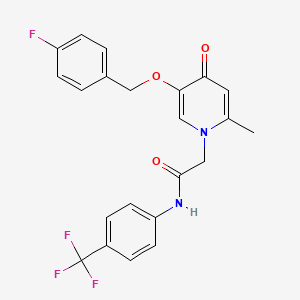

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Descripción

2-(5-((4-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a pyridin-4-one core substituted with a 4-fluorobenzyloxy group at position 5 and a methyl group at position 2.

Propiedades

IUPAC Name |

2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F4N2O3/c1-14-10-19(29)20(31-13-15-2-6-17(23)7-3-15)11-28(14)12-21(30)27-18-8-4-16(5-9-18)22(24,25)26/h2-11H,12-13H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCJFVAHSKXJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, often referred to as a complex pyridinone derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a pyridine ring with various substituents, including a fluorobenzyl group and a trifluoromethyl phenyl moiety, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H23F3N2O2, with a molecular weight of approximately 384.4 g/mol. The presence of the fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23F3N2O2 |

| Molecular Weight | 384.4 g/mol |

| CAS Number | 946333-14-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluorobenzyl group is hypothesized to enhance binding affinity through hydrophobic interactions, while the pyridinone core may participate in hydrogen bonding, facilitating effective modulation of target activity.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes linked to cancer progression, such as those involved in the metabolism of chemotherapeutic agents.

- Receptor Modulation : Similar compounds have shown interactions with the TRPV1 receptor, indicating potential analgesic or anti-inflammatory properties.

Biological Activity

Research indicates that 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibits significant biological activities:

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of key signaling pathways.

- Anti-inflammatory Effects : Its structural analogs have been linked to reduced inflammation markers in preclinical models, suggesting that this compound may possess similar effects.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of this compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, highlighting its potential therapeutic applications .

- Enzyme Interaction Studies : Binding affinity assays revealed that the compound effectively inhibits specific enzymes associated with drug resistance mechanisms in cancer cells, such as ABC transporters .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits proliferation in MCF-7 cells |

| Anti-inflammatory | Reduces edema in animal models |

| Enzyme inhibition | Blocks ABC transporters linked to drug resistance |

Comparación Con Compuestos Similares

Table 1: Comparative Physical and Structural Data

Key Observations:

The trifluoromethyl group in the target compound increases lipophilicity, similar to fluorophenyl groups in and , which may enhance blood-brain barrier penetration .

Substituent Effects: Electron-withdrawing groups (e.g., CF3 in the target, Cl/NO2 in ) reduce electron density, affecting reactivity and binding. However, the target’s CF3 group offers greater metabolic resistance than ’s nitro or bromo substituents . The 4-fluorobenzyloxy group in the target may mimic steric and electronic profiles of ’s 4-fluorophenyl moiety, suggesting shared target selectivity .

Melting Points: ’s compounds exhibit higher melting points (268–287°C) due to polar substituents (Cl, NO2) and crystalline packing, whereas the target’s fluorinated alkyl/aryl groups likely reduce intermolecular forces, yielding a lower estimated melting point .

Pharmacological Inferences

While activity data for the target is unavailable, structural parallels suggest:

- Kinase Inhibition Potential: The pyridinone and thiazolopyridazine cores () are common in kinase inhibitors, implying the target may interact with ATP-binding domains .

- Metabolic Stability : Fluorine atoms in the target and compounds resist cytochrome P450 oxidation, improving half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.